molecular formula C51H95N3O8 B3026711 Light stabilizer 292 CAS No. 1065336-91-5

Light stabilizer 292

Cat. No. B3026711
CAS RN: 1065336-91-5
M. Wt: 878.3
InChI Key: YHEPZZFDBQOSSN-UHFFFAOYSA-N
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Description

Tinuvin 292 is a liquid hindered amine light stabilizer (HALS) specifically developed for coatings. It plays a crucial role in extending the lifetime of coatings by minimizing common paint defects such as cracking , loss of gloss , and yellowing . Unlike pure diesters, which tend to solidify even at room temperature, Tinuvin 292 remains liquid due to its unique combination of active ingredients .


Physical And Chemical Properties Analysis

  • Solubility : Miscible with most commonly used paint solvents (more than 50%) at 20°C; water solubility is less than 0.01% .

Scientific Research Applications

Stabilized Lasers and Precision Measurements

The development and application of stabilized lasers, including helium-neon, carbon dioxide, and continuous wave dye lasers, have significantly advanced precision measurements in scientific research. These stabilized lasers have been instrumental in determining the speed of light, redefining the meter, and enabling high-resolution spectroscopy. Stabilized lasers serve as standards of length or frequency, crucial for experiments of outstanding scientific interest (Hall, 1978).

Laser Intensity Stabilization in Calibrations

Cambridge Research and Instrumentation, Inc. (CRI) has utilized intensity-stabilized lasers for calibration and detector characterization. These lasers, including versions for use in the visible and near-IR spectrum, are key in calibration applications. Their widespread utility in precise measurements emphasizes the importance of light stabilizers in scientific instrumentation (Miller, 1987).

Stabilization Techniques in Atom Ionization Studies

Studies on stabilization in atom ionization, where atoms become stable against ionization at very high laser light intensities, highlight another significant application of light stabilizers. This phenomenon is crucial for understanding atomic behavior under extreme conditions and has broad implications in atomic and laser physics (Akagi et al., 2009).

Control Aspect of Laser Frequency Stabilization

Advancements in the control aspects of laser frequency stabilization, particularly in spaceflight experiments, demonstrate the role of light stabilizers in enhancing frequency stability. Projects like the "Stabilized Ultra-Narrow Linewidth Laser-in-Space Technology Experiment" utilize feedback control mechanisms in frequency stabilization, showcasing the application of light stabilizers in aerospace research (Zia, 1992).

Machine Learning for Source Size Stabilization in Synchrotrons

The application of machine learning for source size stabilization in synchrotrons is a cutting-edge use of light stabilizers. This approach, relying on neural networks for feed-forward correction, achieves unprecedented source size stability. It represents a significant leap in synchrotron light source technology, which is vital for conducting highly sensitive experiments (Leemann et al., 2019).

High-Efficiency Light Intensity Stabilization

Methods using magneto-optic modulators with highly-efficient Faraday rotators for light intensity stabilization illustrate another critical application. This method is particularly effective for suppressing low-frequency noise and is beneficial in various metrology applications (Yoshino et al., 1982).

properties

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate;1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56N2O4.C21H39NO4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24;1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h23-24H,11-22H2,1-10H3;17H,7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPZZFDBQOSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H95N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065336-91-5
Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, mixt. with 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065336-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reaction mass of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.136.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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